molecular formula C17H19N3O4S B8664402 Ethyl 1-[5-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Ethyl 1-[5-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No. B8664402
M. Wt: 361.4 g/mol
InChI Key: GRJHCTDCGRFTBQ-UHFFFAOYSA-N
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Patent
US08735417B2

Procedure details

A mixture of (3-nitrophenyl)boronic acid (188 mg, 1.13 mmol), ethyl 1-(5-bromo-1,3-thiazol-2-yl)piperidine-4-carboxylate (300 mg, 0.94 mmol), palladium(II) acetate (10.5 mg, 0.047 mmol), and tris(2-methylphenyl)phosphane (286 mg, 0.94 mmol) in 1,2-dimethoxyethane (1.9 mL) and 2M aqueous sodium carbonate (0.7 mL, 1.4 mmol) was heated to 100° C. in the microwave for 30 minutes. After cooling to room temperature, the mixture was diluted with ethyl acetate (100 mL) and washed with 1:1 water:brine (50 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo. Purification by CombiFlash (0-40% ethyl acetate/hexanes) provided 79 mg (0.22 mmol, 23% yield) of ethyl 1-[5-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate as a yellow solid.
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
10.5 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](B(O)O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].Br[C:14]1[S:18][C:17]([N:19]2[CH2:24][CH2:23][CH:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH2:21][CH2:20]2)=[N:16][CH:15]=1.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([C:14]2[S:18][C:17]([N:19]3[CH2:24][CH2:23][CH:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH2:21][CH2:20]3)=[N:16][CH:15]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
188 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CN=C(S1)N1CCC(CC1)C(=O)OCC
Name
Quantity
286 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C
Name
Quantity
0.7 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.9 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
10.5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with 1:1 water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by CombiFlash (0-40% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CN=C(S1)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mmol
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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